2,4-Octadien-1-ol, (2E,4E)-

Description

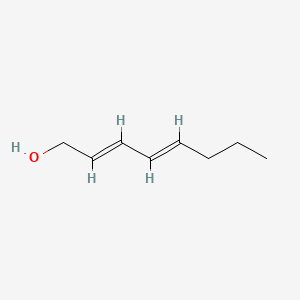

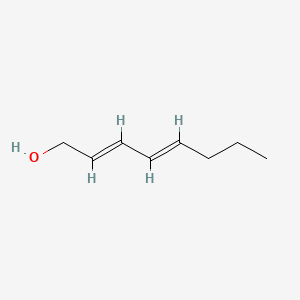

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-octa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAOEUOOJDUBP-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885037 | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green aroma | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.864-0.874 | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18409-20-6, 69668-94-6 | |

| Record name | (2E,4E)-2,4-Octadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/049Z2Y4D1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2E,4E)-2,4-Octadien-1-ol chemical and physical properties

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of (2E,4E)-2,4-Octadien-1-ol. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry.

Chemical and Physical Properties

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol.[1] The quantitative data regarding its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Computed Properties of (2E,4E)-2,4-Octadien-1-ol

| Property | Value | Source |

| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol | --INVALID-LINK--[2] |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK--[2] |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[2] |

| CAS Number | 18409-20-6 | --INVALID-LINK--[2] |

| ChEBI ID | CHEBI:138748 | --INVALID-LINK--[2] |

| FEMA Number | 3956 | --INVALID-LINK--[2] |

| JECFA Number | 1180 | --INVALID-LINK--[2] |

| SMILES | CCC/C=C/C=C/CO | --INVALID-LINK--[2] |

| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ | --INVALID-LINK--[2] |

| XlogP3-AA | 2.00 (est) | --INVALID-LINK--[3] |

Table 2: Experimental Physical Properties of (2E,4E)-2,4-Octadien-1-ol

| Property | Value | Source |

| Appearance | Colorless liquid | --INVALID-LINK--[2] |

| Odor | Mild, pleasant, fatty odor with a green aroma.[2][3] | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Taste | At 1.00 - 5.00 ppm, it is described as fatty, oily, and waxy with brothy, savory chicken and beef notes, and creamy with a cucumber and melon nuance.[3] | --INVALID-LINK--[3] |

| Boiling Point | 75.00 °C @ 0.50 mm Hg | --INVALID-LINK--[3] |

| Density | 0.864 - 0.874 g/cm³ @ 25.00 °C | --INVALID-LINK--[2] |

| Refractive Index | 1.486 - 1.496 @ 20.00 °C | --INVALID-LINK--[2] |

| Flash Point | 185.00 °F (85.00 °C) TCC | --INVALID-LINK--[3] |

| Solubility | Insoluble in water; soluble in fat and ethanol.[2] | --INVALID-LINK--[2] |

Experimental Protocols

A common and effective method for the synthesis of (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-octadienal. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that can selectively reduce aldehydes in the presence of other functional groups, such as alkenes, and can be used in protic solvents.

Protocol: Synthesis of (2E,4E)-2,4-Octadien-1-ol by Reduction of (2E,4E)-2,4-octadienal

Materials:

-

(2E,4E)-2,4-octadienal

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (2E,4E)-2,4-octadienal (1 equivalent) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (2E,4E)-2,4-Octadien-1-ol.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Biological Information

(2E,4E)-2,4-Octadien-1-ol is primarily used as a flavoring agent in the food industry.[2] It is valued for its savory, fatty, and waxy flavor profile.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E,E)-2,4-Octadien-1-ol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

As a fatty alcohol, (2E,4E)-2,4-Octadien-1-ol is expected to be involved in lipid metabolism.[4] However, specific signaling pathways or detailed mechanisms of action have not been extensively studied or reported in the scientific literature.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of (2E,4E)-2,4-Octadien-1-ol from (2E,4E)-2,4-octadienal.

Caption: Synthesis workflow for (2E,4E)-2,4-Octadien-1-ol.

References

(2E,4E)-2,4-Octadien-1-ol CAS number 18409-20-6

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

CAS Number: 18409-20-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol is a straight-chain, unsaturated fatty alcohol that is primarily utilized as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the reduction of (2E,4E)-2,4-octadienal, and a discussion of its likely metabolic pathways. While specific in-vivo studies on its mechanism of action are limited, this document consolidates the available data to support its application in research and development.

Physicochemical and Organoleptic Properties

(2E,4E)-2,4-Octadien-1-ol is a colorless liquid with a characteristic fatty and green aroma.[1][2] Its properties make it a valuable component in savory flavor formulations.[1] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadien-1-ol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor Profile | Mild, fatty, chicken-like, creamy, waxy | The Good Scents Company |

| Boiling Point | 75 °C @ 0.5 mm Hg | [3] |

| Specific Gravity | 0.864 - 0.874 @ 25 °C | [1] |

| Refractive Index | 1.486 - 1.496 @ 20 °C | [1] |

| Solubility | Insoluble in water; soluble in fat and ethanol.[1] | |

| Flash Point | 85 °C (185 °F) | The Good Scents Company |

Synthesis of (2E,4E)-2,4-Octadien-1-ol

A common and effective method for the synthesis of (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-octadienal. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[4][5]

Experimental Protocol: Reduction of (2E,4E)-2,4-octadienal

Materials:

-

(2E,4E)-2,4-octadienal

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (2E,4E)-2,4-octadienal (1 equivalent) in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude (2E,4E)-2,4-Octadien-1-ol can be purified by column chromatography on silica gel if necessary.

Caption: A flowchart illustrating the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Biological Activity and Metabolic Pathways

Toxicology and Safety Assessment

(2E,4E)-2,4-Octadien-1-ol has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6][7] The committee concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7] Long-chain fatty alcohols generally exhibit low acute and repeat-dose toxicity.[8] Any observed high-dose effects are typically related to minimal liver toxicity.[8] They are generally not found to be genotoxic or to have adverse effects on the reproductive system.[8]

Metabolic Pathway

Caption: A diagram of the probable metabolic fate of (2E,4E)-2,4-Octadien-1-ol.

Applications in Flavor and Fragrance

The primary application of (2E,4E)-2,4-Octadien-1-ol is as a flavoring agent in the food industry. Its organoleptic properties contribute to fatty, savory, and chicken-like flavor profiles. The relationship between its chemical structure and its application is based on the presence of the hydroxyl group and the conjugated double bonds, which interact with olfactory receptors to produce its characteristic aroma.

Caption: The relationship between chemical structure and flavor application.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a well-characterized fatty alcohol with established applications in the flavor industry. Its synthesis is straightforward, and it is considered safe for its intended use. While further research into its specific biological interactions and potential pharmacological effects could be beneficial, this guide provides a solid foundation of its chemical and toxicological properties for researchers and developers.

References

- 1. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Food safety and quality: details [fao.org]

- 3. (2Z,4E)-Octa-2,4-dien-1-ol | C8H14O | CID 12180845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. JECFA Evaluations-(E,E)-2,4-OCTADIEN-1-OL- [inchem.org]

- 7. WHO | JECFA [apps.who.int]

- 8. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty alcohol - Wikipedia [en.wikipedia.org]

(2E,4E)-2,4-Octadien-1-ol molecular weight and formula

An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of (2E,4E)-2,4-Octadien-1-ol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and presents a conceptual framework for its synthesis and analysis.

Molecular Identity and Properties

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol that belongs to the class of organic compounds known as fatty alcohols.[1] Its structure consists of an eight-carbon chain with two trans-configured double bonds at positions 2 and 4, and a primary alcohol group at position 1.

Molecular Formula and Weight

The fundamental molecular attributes of (2E,4E)-2,4-Octadien-1-ol are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2][4][5] |

| Exact Mass | 126.104465066 Da | [4][5] |

Physicochemical Data

A compilation of key physicochemical properties is presented in the following table to provide a comprehensive profile of the compound.

| Property | Value | Unit | Notes |

| Appearance | Colorless Liquid | - | [4] |

| Odor | Mild, pleasant, fatty | - | [4] |

| Density | 0.868 | g/cm³ | [4] |

| Boiling Point | 198 | °C | [4] |

| Flash Point | 80 | °C | [4] |

| Vapor Pressure | 0.0933 | mmHg | at 25°C[4] |

| Refractive Index | 1.472 | - | [4] |

| Water Solubility | Insoluble | - | [5] |

| Solubility | Soluble in fat and ethanol | - | [5] |

Conceptual Experimental Protocols

This section outlines a generalized methodology for the synthesis and characterization of (2E,4E)-2,4-Octadien-1-ol. The described protocol is a representative workflow and may require optimization based on specific experimental goals and laboratory conditions.

Synthesis: Reduction of (2E,4E)-2,4-Octadienal

A common synthetic route to (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-Octadienal.

-

Reaction Setup: A solution of (2E,4E)-2,4-Octadienal in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is monitored for the consumption of the aldehyde starting material.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic product is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure (2E,4E)-2,4-Octadien-1-ol.

Characterization: Structural Verification

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the stereochemistry of the double bonds.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Visualization of Workflow

The following diagram illustrates the conceptual workflow for the synthesis and verification of (2E,4E)-2,4-Octadien-1-ol.

References

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-2,4-Octadien-1-ol is a C8 unsaturated fatty alcohol that contributes to the aroma profile of certain natural products. While its presence is noted in specific organisms, a comprehensive understanding of its natural distribution and the intricate biochemical pathways governing its formation is essential for various fields, including flavor chemistry, chemical ecology, and biotechnology. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence and proposed biosynthesis of (2E,4E)-2,4-Octadien-1-ol, intended to serve as a valuable resource for researchers and professionals in related scientific disciplines.

Natural Occurrence

(2E,4E)-2,4-Octadien-1-ol has been identified as a volatile compound in a limited number of natural sources, primarily within the fungal kingdom and in certain plant-derived extracts. Its presence is often associated with the characteristic aroma of these organisms.

The related C8 aldehyde, (2E,4E)-2,4-octadienal, which is a likely precursor to the alcohol, has a more widely documented natural occurrence. It has been identified as a volatile component in a variety of food items, including grilled beef, wheat bread, and cheese. This aldehyde is known for its fatty, green, and sour aroma profile.

Below is a summary of the reported natural sources of (2E,4E)-2,4-Octadien-1-ol.

Quantitative Data on Natural Occurrence

To date, quantitative data on the concentration of (2E,4E)-2,4-Octadien-1-ol in its natural sources is scarce in the scientific literature. The compound is often reported in trace amounts, and rigorous quantification is not always performed in broad volatile profiling studies.

| Natural Source | Organism/Extract Type | Concentration | Reference |

| Mushroom | Fungi | Trace amounts reported | [1] |

| Champaca Concrete | Magnolia champaca flower extract | Trace amounts reported | [1] |

Biosynthesis

The biosynthetic pathway of (2E,4E)-2,4-Octadien-1-ol has not been fully elucidated in a single organism. However, based on the well-established metabolism of fatty acids in plants and fungi, a putative pathway can be proposed. This pathway initiates from the polyunsaturated fatty acid, linoleic acid, and involves a series of enzymatic reactions.

The proposed pathway is as follows:

-

Lipoxygenase (LOX) Action: The pathway is believed to commence with the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme. LOX introduces a hydroperoxy group at a specific position on the fatty acid chain.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes and other fragments. The specific HPL involved would determine the formation of an eight-carbon aldehyde intermediate.

-

Formation of (2E,4E)-2,4-Octadienal: Through the action of LOX and HPL on linoleic acid, the C8 unsaturated aldehyde, (2E,4E)-2,4-octadienal, is likely formed.

-

Reduction to (2E,4E)-2,4-Octadien-1-ol: The final step is the reduction of the aldehyde group of (2E,4E)-2,4-octadienal to a primary alcohol, yielding (2E,4E)-2,4-Octadien-1-ol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a similar reductase enzyme, utilizing a reducing equivalent such as NADH or NADPH. While the existence of ADHs with broad substrate specificity is well-documented, the specific enzyme responsible for this conversion in the organisms where (2E,4E)-2,4-Octadien-1-ol is found has yet to be characterized.

The following diagram illustrates the proposed biosynthetic pathway:

Experimental Protocols

The study of (2E,4E)-2,4-Octadien-1-ol in natural sources typically involves the extraction, identification, and quantification of this volatile compound from a complex biological matrix. The following provides a detailed methodology for a key experimental workflow.

Analysis of (2E,4E)-2,4-Octadien-1-ol from Fungal Cultures by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol describes a common and effective method for the analysis of volatile organic compounds (VOCs), including (2E,4E)-2,4-Octadien-1-ol, from fungal cultures.

1. Fungal Culture and Sample Preparation:

-

Cultivation: Grow the fungal strain of interest in a suitable liquid or solid medium under controlled conditions (temperature, light, and incubation time) to encourage the production of volatile compounds.

-

Sample Collection:

-

For liquid cultures, an aliquot of the culture is transferred to a headspace vial.

-

For solid cultures, a portion of the mycelium or the entire culture plate can be placed in a larger headspace chamber.

-

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) to the sample for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Choose an SPME fiber with a coating suitable for the extraction of semi-volatile alcohols and aldehydes. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Extraction: Place the sample vial in a temperature-controlled autosampler or water bath. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60 °C) to allow for the adsorption of volatile compounds onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column.

-

Gas Chromatography:

-

Column: Use a capillary column with a suitable stationary phase (e.g., a mid-polar or polar column like a DB-WAX or HP-INNOWax) for the separation of volatile compounds.

-

Oven Program: Employ a temperature gradient program to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at a standard energy (70 eV).

-

Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. For targeted quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

-

4. Identification and Quantification:

-

Identification: Identify (2E,4E)-2,4-Octadien-1-ol by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum can also be compared to spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of (2E,4E)-2,4-Octadien-1-ol by constructing a calibration curve using known concentrations of the standard and the internal standard.

The following diagram outlines the experimental workflow:

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a naturally occurring fatty alcohol that has been identified in fungi and plant extracts. Its biosynthesis is proposed to originate from the oxidative degradation of linoleic acid, culminating in the reduction of the intermediate aldehyde, (2E,4E)-2,4-octadienal. While the general steps of this pathway are supported by existing knowledge of fatty acid metabolism, the specific enzymes involved, particularly the terminal alcohol dehydrogenase, require further investigation. The lack of quantitative data on its natural abundance highlights an area for future research. The provided experimental protocol offers a robust framework for the analysis of this and other volatile compounds in biological matrices, which will be crucial for advancing our understanding of its role in nature and its potential applications.

References

In-Depth Technical Guide to the Spectroscopic Data of (2E,4E)-2,4-Octadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2E,4E)-2,4-Octadien-1-ol (CAS RN: 18409-20-6), a conjugated dienol of interest in various chemical and pharmaceutical research areas. This document compiles available experimental and predicted data for its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also presented to aid in the practical application of this information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-2,4-Octadien-1-ol.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~3010 | Medium | =C-H stretch |

| ~2960, ~2870 | Medium-Strong | C-H stretch (sp³) |

| ~1670 | Medium | C=C stretch (conjugated) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1080 | Strong | C-O stretch |

| ~985 | Strong | =C-H bend (trans) |

Note: IR data is based on typical values for similar unsaturated alcohols and may vary slightly based on experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7-6.2 | m | 2H | H-3, H-4 |

| ~5.5-5.7 | m | 2H | H-2, H-5 |

| ~4.1 | d | 2H | H-1 |

| ~2.0 | q | 2H | H-6 |

| ~1.4 | sextet | 2H | H-7 |

| ~0.9 | t | 3H | H-8 |

| Variable | br s | 1H | OH |

Solvent: CDCl₃. Predicted data is based on standard chemical shift values and coupling constants for analogous structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~135 | C-4 |

| ~132 | C-3 |

| ~129 | C-5 |

| ~128 | C-2 |

| ~63 | C-1 |

| ~35 | C-6 |

| ~22 | C-7 |

| ~13 | C-8 |

Solvent: CDCl₃. Predicted data based on established increments for similar olefinic alcohols.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragmentation |

| 126 | Low | [M]⁺ (Molecular Ion) |

| 108 | Medium | [M-H₂O]⁺ |

| 97 | Medium | [M-C₂H₅]⁺ |

| 81 | High | [C₆H₉]⁺ (Cyclic fragment) |

| 67 | High | [C₅H₇]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns are based on typical pathways for unsaturated alcohols and may include rearrangements.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of unsaturated alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (2E,4E)-2,4-Octadien-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard 90° pulse sequence.

-

Set the spectral width to approximately 16 ppm.

-

The acquisition time should be around 3-4 seconds with a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A sufficient number of scans (e.g., 1024 or more) should be co-added to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As (2E,4E)-2,4-Octadien-1-ol is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of (2E,4E)-2,4-Octadien-1-ol in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (2E,4E)-2,4-Octadien-1-ol.

Unraveling the Biological Profile of (2E,4E)-2,4-Octadien-1-ol: A Technical Overview

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2E,4E)-2,4-Octadien-1-ol, a volatile organic compound with a characteristic fatty, green aroma, is primarily recognized for its application as a flavoring agent in the food industry. While its sensory properties are well-documented, a comprehensive understanding of its specific biological activities from a pharmacological and toxicological perspective remains largely unexplored in publicly available scientific literature. This technical guide aims to synthesize the current knowledge on (2E,4E)-2,4-Octadien-1-ol, address the significant data gaps, and provide context by examining the activities of structurally related compounds.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is fundamental to any biological investigation. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 18409-20-6 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Green aroma | [1] |

| Solubility | Insoluble in water; soluble in fat and ethanol | [1] |

Current Understanding of Biological Activity: A Landscape of Limited Data

Extensive literature reviews reveal a significant scarcity of specific studies on the biological activities of (2E,4E)-2,4-Octadien-1-ol. The predominant focus of existing research has been on its application as a food additive, with safety evaluations concluding it poses no concern at current intake levels when used as a flavoring agent.[3] The Human Metabolome Database (HMDB) lists (2E,4E)-2,4-Octadien-1-ol as a lipid peroxidation product and notes its presence in urine, suggesting its involvement in fatty acid metabolism. However, these entries do not detail specific enzymatic pathways or pharmacological effects.

There is a notable absence of published research investigating the antimicrobial, anti-inflammatory, or cytotoxic properties of (2E,4E)-2,4-Octadien-1-ol. Consequently, no quantitative data, such as IC₅₀ or MIC values, specific signaling pathways, or detailed experimental protocols for these biological activities could be retrieved.

Insights from Structurally Related Compounds

To provide a contextual framework for potential biological activities, it is informative to examine related unsaturated alcohols and the corresponding aldehyde, (2E,4E)-2,4-octadienal.

General Biological Activities of Unsaturated Alcohols

Unsaturated alcohols as a class of compounds are known to exhibit a range of biological effects. Their reactivity, often attributed to the presence of double or triple bonds in proximity to the hydroxyl group, allows for various interactions with biological macromolecules. Some unsaturated alcohols have been investigated for their potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The Corresponding Aldehyde: (2E,4E)-2,4-Octadienal

The aldehyde analogue, (2E,4E)-2,4-octadienal, is more extensively studied. It is a known product of lipid peroxidation and is recognized for its distinct flavor profile, contributing to both desirable and undesirable aromas in food. While it is also used as a flavoring agent, some studies have pointed to potential cytotoxic and mutagenic effects, which are important considerations in the safety assessment of related compounds.

Postulated Metabolic Pathway

Given its structure as a primary alcohol, a plausible metabolic pathway for (2E,4E)-2,4-Octadien-1-ol in vivo would involve oxidation. This process is a common detoxification route for alcohols.

Caption: Postulated metabolic pathway of (2E,4E)-2,4-Octadien-1-ol.

This proposed pathway involves the enzymatic conversion of the alcohol to its corresponding aldehyde and then to a carboxylic acid, which can subsequently enter fatty acid metabolism pathways.

Future Research Directions

The significant lack of data on the biological activity of (2E,4E)-2,4-Octadien-1-ol highlights a clear need for further investigation. A systematic evaluation of its potential pharmacological and toxicological effects is warranted. The following experimental workflow is proposed for future studies.

References

(2E,4E)-2,4-Octadien-1-ol as a Flavoring Agent: A Technical Guide

An In-depth Examination of the Chemical Properties, Sensory Profile, Metabolism, and Safety of a Key Savory Flavor Compound

Abstract

(2E,4E)-2,4-Octadien-1-ol is a primary aliphatic alcohol recognized for its contribution to the savory flavor profiles of various food products. This technical guide provides a comprehensive overview of its chemical and physical properties, sensory characteristics, metabolic fate, and safety as a flavoring agent for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assessments are provided. Furthermore, this guide includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the substance's behavior and evaluation.

Introduction

(2E,4E)-2,4-Octadien-1-ol is an eight-carbon, straight-chain alcohol containing two conjugated double bonds in the trans configuration. It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), where it is designated with FEMA number 3956 and JECFA number 1180, respectively[1][2]. Its characteristic flavor profile makes it a valuable component in the formulation of savory food products. This document aims to consolidate the available scientific information on (2E,4E)-2,4-Octadien-1-ol to serve as a technical resource for professionals in the fields of food science, toxicology, and drug development.

Chemical and Physical Properties

(2E,4E)-2,4-Octadien-1-ol is a colorless liquid with a green aroma[3]. It is insoluble in water but soluble in fat and ethanol[3]. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (2E,4E)-2,4-Octadien-1-ol

| Property | Value | Reference |

| Chemical Name | (2E,4E)-2,4-Octadien-1-ol | [3] |

| Synonyms | (E,E)-2,4-Octadien-1-ol, trans,trans-2,4-Octadien-1-ol | [2] |

| CAS Number | 18409-20-6 | [3] |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Physical Form | Colorless liquid | [3] |

| Odor | Green aroma | [3] |

| Solubility | Insoluble in water; soluble in fat and ethanol | [3] |

| Density | 0.864-0.874 g/cm³ | [3] |

| Refractive Index | 1.486-1.496 | [3] |

| Boiling Point | 75 °C at 0.5 mm Hg |

Sensory Properties and Applications

(2E,4E)-2,4-Octadien-1-ol is characterized by a savory flavor profile[3]. At concentrations of 1.00 - 5.00 ppm, its taste is described as fatty, oily, and waxy with brothy, savory chicken and beef notes, complemented by a creamy, cucumber, and melon nuance. This unique sensory profile makes it a suitable flavoring agent for a variety of food products, enhancing their savory characteristics.

Experimental Protocol: Sensory Threshold Determination (General Methodology)

The determination of odor and taste thresholds is a critical step in characterizing a flavoring agent. A generalized protocol based on industry-standard practices is outlined below.

Objective: To determine the detection and recognition thresholds of (2E,4E)-2,4-Octadien-1-ol in a specific medium (e.g., water, oil).

Materials:

-

(2E,4E)-2,4-Octadien-1-ol of high purity

-

Odor-free and taste-free medium (e.g., deionized water, refined vegetable oil)

-

A series of calibrated glass sniffing jars or taste sample cups

-

A panel of trained sensory assessors

Procedure:

-

Panelist Screening and Training: Select a panel of individuals who have been screened for their sensory acuity and trained in sensory evaluation techniques.

-

Sample Preparation: Prepare a series of dilutions of (2E,4E)-2,4-Octadien-1-ol in the chosen medium. The concentration range should span from well below the expected threshold to clearly perceptible levels.

-

Threshold Determination Method (e.g., ASTM E679 - Ascending Forced-Choice Method of Limits):

-

Present panelists with a series of three samples (triangles), where two are blanks (medium only) and one contains the diluted flavoring agent.

-

The concentrations are presented in an ascending order.

-

Panelists are asked to identify the "odd" sample at each concentration level.

-

The individual threshold is the concentration at which the panelist correctly identifies the odd sample a predetermined number of consecutive times.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

-

Data Analysis: Analyze the data to determine the detection threshold (the lowest concentration at which a stimulus can be distinguished from the background) and the recognition threshold (the lowest concentration at which the stimulus can be identified).

Figure 1: General Workflow for Sensory Threshold Determination

Caption: A simplified workflow for determining the sensory threshold of a flavoring agent.

Metabolism and Biological Fate

Specific studies on the metabolism of (2E,4E)-2,4-Octadien-1-ol are limited. However, based on the metabolism of other long-chain unsaturated alcohols, a probable metabolic pathway can be predicted.

Long-chain alcohols are generally oxidized to their corresponding aldehydes, which are then further oxidized to carboxylic acids[4][5]. These resulting fatty acids can then be incorporated into the fatty acid pool and undergo further metabolism through chain elongation, desaturation, or be esterified into lipids such as phospholipids and wax esters[4][6]. The initial oxidation of the alcohol is a critical step, and for unsaturated alcohols, this process can lead to the formation of reactive intermediates.

Predicted Metabolic Pathway

The metabolism of (2E,4E)-2,4-Octadien-1-ol is anticipated to proceed via oxidation, a common pathway for aliphatic alcohols.

Figure 2: Predicted Metabolic Pathway of (2E,4E)-2,4-Octadien-1-ol

Caption: The predicted oxidation of (2E,4E)-2,4-Octadien-1-ol to its corresponding aldehyde and carboxylic acid.

Safety Evaluation

Toxicological Data

While the full toxicological monographs (FAS 52 and FAS 60) from JECFA provide the most detailed information, a summary of the key toxicological endpoints is essential for a comprehensive safety assessment. A crucial parameter in these assessments is the No-Observed-Adverse-Effect Level (NOAEL) derived from repeated-dose toxicity studies.

Table 2: Summary of Toxicological Evaluations

| Study Type | Species | Key Findings | NOAEL | Reference |

| Short-term Toxicity (90-day) | Rat | No adverse effects observed at the tested doses. | To be obtained from JECFA monographs | JECFA (FAS 52, FAS 60) |

| Genotoxicity | N/A | Not specified in publicly available summaries. | N/A | JECFA (FAS 52, FAS 60) |

| Reproductive and Developmental Toxicity | N/A | Not specified in publicly available summaries. | N/A | JECFA (FAS 52, FAS 60) |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (General Guideline - OECD 408)

The 90-day oral toxicity study is a cornerstone for assessing the safety of food additives. The following is a generalized protocol based on the OECD Test Guideline 408.

Objective: To characterize the toxicological profile of (2E,4E)-2,4-Octadien-1-ol following repeated oral administration over a 90-day period and to determine the NOAEL.

Test Animals: Typically, Wistar or Sprague-Dawley rats.

Procedure:

-

Dose Selection and Administration: At least three dose levels and a control group are used. The substance is typically administered daily by gavage or in the diet or drinking water.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmological Examination: Conducted prior to the start of the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a wide range of parameters.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

-

-

Data Analysis: Statistical analysis is performed to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Figure 3: Workflow of a 90-Day Oral Toxicity Study

Caption: A generalized workflow for a 90-day repeated-dose oral toxicity study.

Signaling Pathways

Currently, there is no specific information available in the scientific literature to suggest that (2E,4E)-2,4-Octadien-1-ol directly interacts with or modulates specific cellular signaling pathways at the concentrations relevant to its use as a flavoring agent. The primary biological interaction is expected to be its metabolism through the pathways common to aliphatic alcohols.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a well-characterized flavoring agent with a favorable safety profile as determined by JECFA. Its savory and fatty flavor notes make it a useful ingredient in the food industry. While specific quantitative sensory and metabolic data are not extensively available in the public domain, its metabolic fate can be predicted based on its chemical structure. The established "no safety concern" status from JECFA, based on toxicological assessments, supports its continued use in food under the current conditions of intake. Further research to determine precise sensory thresholds and to elucidate the specific metabolic pathways would provide a more complete understanding of this flavoring agent.

References

- 1. JECFA Evaluations-(E,E)-2,4-OCTADIEN-1-OL- [inchem.org]

- 2. WHO | JECFA [apps.who.int]

- 3. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism of long-chain polyunsaturated alcohols in myelinating brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Profile of (2E,4E)-2,4-Octadien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol is a volatile organic compound with distinct olfactory properties that contribute to the aroma profiles of various natural products. This technical guide provides an in-depth overview of its sensory characteristics, leveraging available data to inform research and development in the fields of flavor science, sensory perception, and drug development. This document outlines the compound's known odor profile, details experimental protocols for its sensory and instrumental analysis, and illustrates the fundamental biochemical pathways involved in its perception.

Olfactory Properties

(2E,4E)-2,4-Octadien-1-ol is characterized by a complex and multifaceted odor profile. Predominantly, it is described as having a mild, pleasant, and fatty aroma.[1] More nuanced descriptions include notes of green, chicken fat, creamy, and waxy . The fatty characteristic is a recurring descriptor, suggesting its significance in the overall perception of this molecule. Its flavor profile is similarly described as fatty and oily , making it a relevant compound in the formulation of savory flavors, particularly for fruit and vegetable applications.[1]

Quantitative Sensory Data

While a comprehensive body of quantitative sensory data for (2E,4E)-2,4-Octadien-1-ol is not extensively available in publicly accessible literature, the following table summarizes its known sensory attributes. It is important to note that a specific odor detection threshold has not been widely published. The determination of such a value would require specific experimental work following standardized protocols.

| Sensory Attribute | Descriptor(s) | Source(s) |

| Odor Profile | Mild, pleasant, fatty, green, chicken fat, creamy, waxy | [1] |

| Flavor Profile | Fatty, oily | [1] |

| FEMA Number | 3956 | [2][3] |

| JECFA Number | 1180 | [2][3] |

| Odor Detection Threshold | Not available in cited literature |

Experimental Protocols

The characterization of the olfactory properties of (2E,4E)-2,4-Octadien-1-ol necessitates rigorous and standardized experimental methodologies. The following sections detail protocols for sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.[4][5][6][7][8]

Objective: To develop a comprehensive sensory profile of (2E,4E)-2,4-Octadien-1-ol.

Materials:

-

High-purity (2E,4E)-2,4-Octadien-1-ol

-

Odorless solvent (e.g., mineral oil, propylene glycol) for dilution

-

Glass sniffing jars with lids

-

Reference standards for various aroma notes (e.g., fatty, green, waxy)

-

Data collection software or standardized paper ballots

Procedure:

-

Panelist Selection and Training:

-

Recruit 8-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions.

-

Conduct screening tests to assess panelists' ability to discriminate between different aromas and intensities.

-

Train the selected panelists over several sessions to develop a consensus vocabulary for describing the aroma of (2E,4E)-2,4-Octadien-1-ol. This involves presenting the pure compound and various reference standards.

-

-

Lexicon Development:

-

Through a series of roundtable discussions facilitated by a panel leader, the panelists will collaboratively develop a list of descriptive terms for the aroma of (2E,4E)-2,4-Octadien-1-ol.

-

Each descriptor should be clearly defined and, where possible, anchored to a physical reference standard.

-

-

Quantitative Evaluation:

-

Prepare a series of dilutions of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent.

-

Present the samples to the panelists in a controlled environment (individual booths with controlled temperature, humidity, and lighting).

-

Panelists independently rate the intensity of each descriptor on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").

-

Samples should be presented in a randomized and balanced order to minimize bias.

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity across different concentrations.

-

Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.

-

The results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[9][10][11]

Objective: To identify the retention time and characterize the odor of (2E,4E)-2,4-Octadien-1-ol as it elutes from the GC column.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

-

Appropriate GC column (e.g., non-polar or polar capillary column).

-

High-purity (2E,4E)-2,4-Octadien-1-ol.

-

Solvent for sample preparation (e.g., dichloromethane).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent.

-

-

GC-MS/O Analysis:

-

Inject the sample into the GC. The effluent from the column is split between the MS detector and the olfactometry port.

-

A trained sensory panelist (or panel) sniffs the effluent at the olfactometry port and records the time, duration, and description of any perceived odors.

-

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

-

CharmAnalysis (Combined Hedonic Aroma Response Measurement):

-

To quantify the odor potency, a series of stepwise dilutions of the sample are prepared and analyzed by GC-O.[10][11]

-

The panelist indicates the retention times at which an odor is detected for each dilution.

-

The "Charm value" is calculated based on the duration of the odor perception and the dilution factor. A higher Charm value indicates a more potent odorant.

-

-

Data Analysis:

-

Correlate the retention time of the perceived odor with the retention time of the peak detected by the MS.

-

Confirm the identity of the compound by comparing its mass spectrum with a reference library.

-

The results are presented as an "aromagram," which is a chromatogram that displays the intensity or potency of the odors as a function of retention time.

-

Odor Threshold Determination (ASTM E679-19)

This standard practice is used to determine the concentration at which a substance can be detected by a sensory panel.[12][13][14]

Objective: To determine the detection threshold of (2E,4E)-2,4-Octadien-1-ol in a specific medium (e.g., water or air).

Procedure:

-

Preparation of Stimuli:

-

Prepare a series of ascending concentrations of (2E,4E)-2,4-Octadien-1-ol in the chosen medium. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

-

-

Forced-Choice Presentation:

-

Present the stimuli to a panel of at least 15-20 screened and trained panelists.

-

A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three samples, one of which contains the odorant, and the other two are blanks. The panelist must identify the odd sample.

-

-

Threshold Calculation:

-

The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in the ascending series.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of (2E,4E)-2,4-Octadien-1-ol, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events that ultimately lead to a neural signal being sent to the brain.

References

- 1. 2,4-octadien-1-ol [thegoodscentscompany.com]

- 2. Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849) - FooDB [foodb.ca]

- 3. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Quantitative Descriptive Analysis [sensorysociety.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Process-Modulated Flavor Formation and Establishment of Predictive Modeling for Aroma in Spicy Anchovies [mdpi.com]

- 8. ecorfan.org [ecorfan.org]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. ASTM E679 - 19 - TC | 1 Jan 2025 | BSI Knowledge [knowledge.bsigroup.com]

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2E,4E)-2,4-Octadien-1-ol in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document combines existing qualitative information with estimated solubility values based on the physicochemical properties of structurally similar compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, ensuring accurate and reproducible results in a laboratory setting.

Core Concepts in Solubility

(2E,4E)-2,4-Octadien-1-ol is an unsaturated fatty alcohol with the molecular formula C₈H₁₄O. Its structure, featuring a polar hydroxyl (-OH) group and a nonpolar eight-carbon dienyl chain, confers upon it an amphipathic character. The solubility of this molecule is governed by the principle of "like dissolves like." The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the hydrocarbon chain interacts favorably with nonpolar solvents via London dispersion forces. The overall solubility in a given organic solvent is a balance between these competing interactions.

Solubility Data

| Solvent Class | Solvent | Chemical Formula | Polarity | Estimated Solubility of (2E,4E)-2,4-Octadien-1-ol | Data Source |

| Polar Protic | Ethanol | C₂H₅OH | Polar | Soluble/Miscible | --INVALID-LINK--[1] |

| Methanol | CH₃OH | Polar | Soluble/Miscible | Estimation | |

| Polar Aprotic | Acetone | C₃H₆O | Polar | Soluble/Miscible | Estimation |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | Estimation | |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | Soluble | Estimation | |

| Nonpolar | Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble | Estimation |

| Toluene | C₇H₈ | Nonpolar | Soluble | Estimation | |

| Aqueous | Water | H₂O | Very Polar | Insoluble (Estimated: 2.88 g/L at 25°C) | --INVALID-LINK--[2] |

Note on Estimations: The estimations provided are based on the general solubility rules for organic compounds. The presence of the hydroxyl group suggests good solubility in polar solvents, particularly alcohols. The C8 hydrocarbon chain, however, reduces its affinity for very polar solvents like water and increases its solubility in less polar organic solvents. Experimental verification is crucial for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of (2E,4E)-2,4-Octadien-1-ol, a liquid solute, in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely recognized technique for generating reliable solubility data.

1. Materials and Equipment:

-

(2E,4E)-2,4-Octadien-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (2E,4E)-2,4-Octadien-1-ol in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add a known volume of the organic solvent to a series of glass vials. To each vial, add an excess amount of (2E,4E)-2,4-Octadien-1-ol. The presence of a visible excess of the solute is necessary to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be vigorous enough to ensure thorough mixing but not so fast as to cause emulsification.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess undissolved (2E,4E)-2,4-Octadien-1-ol should form a distinct layer.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette. To remove any undissolved micro-droplets, filter the aliquot through a syringe filter into a clean vial. It is crucial that the filter material is compatible with the solvent and does not adsorb the solute.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a calibrated GC-FID or another suitable analytical technique to determine the concentration of (2E,4E)-2,4-Octadien-1-ol.

-

Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of (2E,4E)-2,4-Octadien-1-ol in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of (2E,4E)-2,4-Octadien-1-ol in the specific solvent at the experimental temperature.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of (2E,4E)-2,4-Octadien-1-ol in an organic solvent.

Caption: Workflow for determining the solubility of a liquid solute.

Synthesis Pathway

(2E,4E)-2,4-Octadien-1-ol can be synthesized via the reduction of (2E,4E)-2,4-octadienal. A common laboratory method involves the use of a reducing agent such as sodium borohydride.

Caption: Synthesis of (2E,4E)-2,4-Octadien-1-ol.

References

(2E,4E)-2,4-Octadien-1-ol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol, a C8 unsaturated aliphatic alcohol, is primarily recognized for its role as a flavoring agent in the food industry.[1][2] However, its structural similarity to biologically active lipids and metabolites of polyunsaturated fatty acids (PUFAs) suggests a potential for broader applications in scientific research that remain largely unexplored. This technical guide synthesizes the available information on (2E,4E)-2,4-Octadien-1-ol and extrapolates potential research avenues based on the known biological activities of structurally related compounds. We will delve into its physicochemical properties, hypothesize its involvement in cellular metabolic pathways, and propose experimental workflows to investigate its bioactivity. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the untapped potential of (2E,4E)-2,4-Octadien-1-ol in areas such as lipid metabolism, neurobiology, and antimicrobial research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is fundamental for designing and interpreting experimental studies. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem |

| CAS Number | 18409-20-6 | PubChem |

| Appearance | Colorless liquid | JECFA |

| Aroma | Green | JECFA |

| Solubility | Insoluble in water; soluble in fat and ethanol | JECFA |

| Density | 0.864-0.874 g/cm³ | JECFA |

| Refractive Index | 1.486-1.496 | JECFA |

Potential Research Applications

While direct research into the biological activities of (2E,4E)-2,4-Octadien-1-ol is scarce, its chemical structure as a long-chain unsaturated alcohol allows for informed hypotheses about its potential roles in various biological contexts.

Lipid Metabolism and Cellular Signaling

Long-chain fatty alcohols are known to participate in cellular lipid metabolism. For instance, very long-chain fatty alcohols have been reported to modulate cholesterol levels.[3] Although (2E,4E)-2,4-Octadien-1-ol is a medium-chain alcohol, its unsaturated nature suggests it could be a substrate for enzymes involved in fatty acid and lipid metabolism. It may be oxidized to its corresponding aldehyde, (2E,4E)-2,4-octadienal, and further to (2E,4E)-2,4-octadienoic acid, which could then be incorporated into complex lipids like phospholipids and triglycerides.

The incorporation of (2E,4E)-2,4-Octadien-1-ol into cellular membranes could alter membrane fluidity and the function of membrane-bound proteins, thereby influencing signaling pathways.

Neurobiology

Studies have shown that long-chain polyunsaturated alcohols can be metabolized in the brain and incorporated into ethanolamine phosphatides.[4] This suggests that (2E,4E)-2,4-Octadien-1-ol could potentially cross the blood-brain barrier and be integrated into neuronal cell membranes. Alterations in the lipid composition of neuronal membranes can impact neurotransmitter signaling and receptor function. Research in this area could explore the effects of (2E,4E)-2,4-Octadien-1-ol on neuronal cell viability, differentiation, and synaptic function.

Antimicrobial Research

Long-chain fatty alcohols have demonstrated antibacterial activity. For example, 1-dodecanol (a C12 saturated alcohol) shows activity against Staphylococcus aureus.[5] The unsaturated nature of (2E,4E)-2,4-Octadien-1-ol may confer unique antimicrobial properties. Investigations could focus on its minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi, and its mechanism of action, which may involve disruption of the microbial cell membrane.

Hypothetical Metabolic Pathway

The metabolic fate of (2E,4E)-2,4-Octadien-1-ol in a biological system has not been explicitly studied. However, based on general xenobiotic and lipid metabolism, a plausible pathway can be proposed. The primary alcohol group is likely oxidized to an aldehyde and then to a carboxylic acid. This resulting fatty acid could then enter the fatty acid metabolic pool.

References

- 1. JECFA Evaluations-(E,E)-2,4-OCTADIEN-1-OL- [inchem.org]

- 2. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Metabolism of long-chain polyunsaturated alcohols in myelinating brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

(2E,4E)-2,4-Octadien-1-ol: An Examination of its Potential as a Semiochemical

An extensive review of scientific literature reveals no direct evidence to support the classification of (2E,4E)-2,4-Octadien-1-ol as a semiochemical or pheromone. While the chemical structure, a C8 unsaturated alcohol, is similar to compounds known to be involved in insect and fungal communication, there is a conspicuous absence of research identifying it as a signaling molecule in any biological system. This technical guide summarizes the available information on (2E,4E)-2,4-Octadien-1-ol and explores the methodologies that would be required to investigate its potential semiochemical activity.

Physicochemical Properties

A summary of the known physicochemical properties of (2E,4E)-2,4-Octadien-1-ol is presented in Table 1. This information is crucial for any potential future studies into its biological activity, particularly in designing methods for its synthesis, purification, and delivery in bioassays.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fatty, chicken, creamy, waxy | [2] |

| Boiling Point | 198-199 °C at 760 mmHg | [2] |

| Flash Point | 85 °C (185 °F) | [2] |

| Solubility | Insoluble in water; soluble in ethanol and fats | [1] |

| CAS Number | 18409-20-6 | [1] |

Current Applications

Currently, (2E,4E)-2,4-Octadien-1-ol is primarily utilized in the food industry as a flavoring agent, where it imparts savory, fatty, and chicken-like notes.[2] It is recognized as a flavor ingredient by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

The Search for Semiochemical Activity: A Methodological Approach

Although no studies have confirmed a semiochemical role for (2E,4E)-2,4-Octadien-1-ol, this section outlines the standard experimental workflow that would be necessary to determine if such a function exists. This serves as a guide for researchers who may wish to investigate this compound in the future.

Experimental Workflow for Semiochemical Identification

A logical workflow for investigating the potential semiochemical properties of (2E,4E)-2,4-Octadien-1-ol is depicted below. This process begins with the detection of the compound in a biological system and progresses through electrophysiological and behavioral assays to confirm its activity.

References

Unveiling the Antioxidant Potential of (2E,4E)-2,4-Octadien-1-ol: A Technical Guide for Researchers

For Immediate Release